![molecular formula C11H7F3N4 B3043595 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline CAS No. 887267-29-0](/img/structure/B3043595.png)

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline

Vue d'ensemble

Description

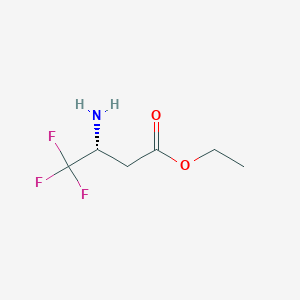

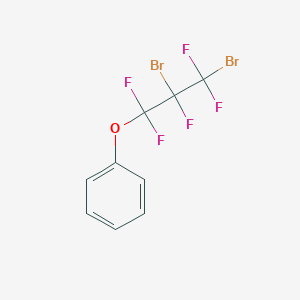

“2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline” is a chemical compound that belongs to the class of quinolines . Quinolines are a group of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine moiety . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .

Synthesis Analysis

The synthesis of quinolines, including “this compound”, can be achieved through various methods. Some of these methods include cyclization reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Other methods involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a double-ring structure, containing a benzene ring fused with a pyridine moiety . The trifluoromethyl group (-CF3) is attached to the third carbon atom of the imidazoquinoline ring .Chemical Reactions Analysis

Quinolines, including “this compound”, can undergo various chemical reactions. These reactions include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper-catalyzed transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, and oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Mécanisme D'action

Target of Action

It’s noted that similar compounds have been involved in reactions with palladium, a transition metal

Mode of Action

It’s suggested that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound has been found to induce oxidative stress and inflammation via the TLR4/MAPK and TLR4/NF-κB signaling pathways in zebrafish livers . These pathways play crucial roles in the innate immune response, and their activation can lead to the production of pro-inflammatory cytokines.

Result of Action

The compound has been shown to cause liver damage in zebrafish by inhibiting autophagy and inducing endoplasmic reticulum stress . It has also been found to increase the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in zebrafish liver, indicating oxidative stress . Additionally, it has been observed to increase the levels of pro-inflammatory cytokines, suggesting an inflammatory response .

Action Environment

The compound is a harmful substance mainly found in protein-abundant thermally processed foods and polluted environments . The presence of the compound in these environments could potentially influence its action, efficacy, and stability.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline is its potent antitumor activity against a variety of cancer cell lines. Additionally, this compound has been shown to be effective in animal models of cancer. One limitation of this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for research purposes.

Orientations Futures

Future research on 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline could focus on several areas. One area of interest is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another area of interest is the investigation of the mechanism of action of this compound in more detail. Additionally, future research could focus on the development of this compound derivatives with improved pharmacokinetic properties and lower toxicity. Finally, the potential use of this compound in combination with other anticancer agents could also be explored.

Conclusion

In conclusion, this compound is a promising compound with potent antitumor activity that has gained attention in the scientific community. Its mechanism of action involves the inhibition of DNA synthesis and the induction of DNA damage. This compound has been shown to have both biochemical and physiological effects and has potential for use in cancer treatment. Future research on this compound could focus on the development of more efficient synthesis methods, investigation of the mechanism of action, development of derivatives, and exploring its use in combination with other anticancer agents.

Applications De Recherche Scientifique

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and block cell cycle progression in cancer cells.

Safety and Hazards

“2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

3-(trifluoromethyl)imidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N4/c12-11(13,14)18-8-4-3-7-6(2-1-5-16-7)9(8)17-10(18)15/h1-5H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRQKZYKVMLCDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2N=C(N3C(F)(F)F)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

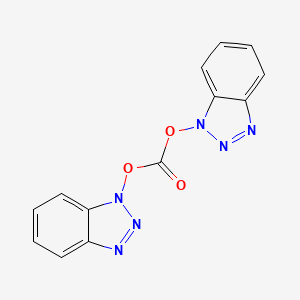

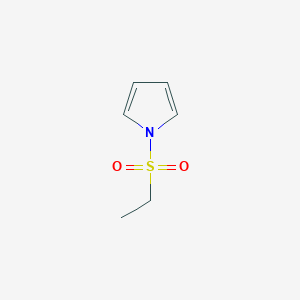

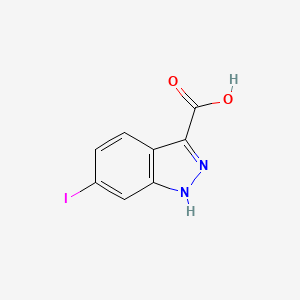

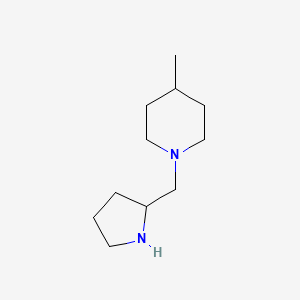

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3043520.png)

![N-[(2-Nitrophenyl)methyl]cyclopropanamine](/img/structure/B3043528.png)